molecular formula C6H2ClN3O3 B3032551 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole CAS No. 22250-51-7

4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole

Cat. No.: B3032551
CAS No.: 22250-51-7
M. Wt: 199.55 g/mol
InChI Key: UFKISXXUBSZJCC-UHFFFAOYSA-N
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Description

4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is known for its high sensitivity as a chromogenic and fluorescent reagent, making it valuable in various analytical applications .

Preparation Methods

The synthesis of 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole typically involves the nitration of 4-chlorobenzo[c][1,2,5]oxadiazole. The reaction is carried out using concentrated nitric acid and sulfuric acid as the nitrating agents. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process . Industrial production methods may involve similar nitration processes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various oxidizing agents. The major products formed depend on the type of reaction and the reagents used .

Mechanism of Action

The mechanism by which 4-chloro-5-nitrobenzo[c][1,2,5]oxadiazole exerts its effects involves its ability to form highly fluorescent derivatives upon reaction with thiols or amines. This reaction is utilized in various analytical techniques to detect and quantify these functional groups. The molecular targets and pathways involved include the formation of stable sigma-complexes with the target molecules, leading to enhanced fluorescence .

Properties

IUPAC Name

4-chloro-5-nitro-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O3/c7-5-4(10(11)12)2-1-3-6(5)9-13-8-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKISXXUBSZJCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NON=C2C(=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60574338
Record name 4-Chloro-5-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22250-51-7
Record name 4-Chloro-5-nitro-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60574338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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